2-Methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline” is a chemical compound with the molecular formula C10H9N5S . It is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold, which is known for its diverse pharmacological activities .
Synthesis Analysis
The synthesis of similar compounds involves the use of various synthetic approaches . For instance, a new series of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives were designed and synthesized, evaluated against the urease enzyme . Another approach involved the use of 5-methyl isoxazole-3-carboxylic acid, thiocarbohydrazide, and various substituted 3-(2-bromo acetyl) coumarins .Molecular Structure Analysis
The molecular structure of this compound, as indicated by its IUPAC name, includes a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-yl moiety attached to a 2-methyl aniline group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the search results .Scientific Research Applications
Synthesis and Chemical Reactions
2-Methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline and related compounds have been synthesized through various chemical reactions, providing a basis for exploring their potential applications in different scientific fields. For instance, the methylation of certain triazole compounds has led to unexpected products, which upon further reactions yield triazolothiadiazolium hydrosulfides and other derivatives. These compounds have been studied for their synthesis methodologies, structural analysis, and potential as precursors for further chemical modifications (Nikpour & Motamedi, 2015; Batanero, Saez, & Barba, 2011).
Biological Activities
A significant area of research involves evaluating the biological activities of triazolo[3,4-b][1,3,4]thiadiazol derivatives. Studies have shown that some of these compounds exhibit potent antimicrobial, antioxidant, and anticancer activities. For example, specific derivatives have demonstrated inhibitory activity against E. coli methionine aminopeptidase and significant antioxidant and anticancer properties, suggesting their potential therapeutic applications (Li et al., 2010; Sunil et al., 2010).
Antimicrobial and Antifungal Activity
The antimicrobial and antifungal activities of triazolo[3,4-b][1,3,4]thiadiazoles have been a focus of study, with several compounds displaying effective inhibition against a range of microorganisms. This includes both bacterial and fungal strains, highlighting the potential of these compounds in developing new antimicrobial agents (Taha, 2008; Holla et al., 2006).
Molecular Recognition and Synthesis Techniques
Research into the molecular recognition properties of triazolo[3,4-b][1,3,4]thiadiazoles reveals their potential in selective interactions with other molecules, which is crucial for designing sensors and other molecular devices. Additionally, advancements in synthesis techniques, including microwave-assisted synthesis, have been explored to improve the efficiency and yield of these compounds (Mei, 2013; Gomha & Riyadh, 2011).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory actions . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these biological processes.
Mode of Action
It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
These could include pathways involved in inflammation, cancer progression, microbial growth, and various enzymatic processes .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide valuable insights into the likely ADME properties of the compound, which can impact its bioavailability and therapeutic efficacy.
Result of Action
Given the diverse pharmacological activities of similar compounds, it is likely that the compound exerts its effects at both the molecular and cellular levels, potentially affecting cell growth, inflammation, and enzymatic activity .
Properties
IUPAC Name |
2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5S/c1-6-3-4-8(5-9(6)12)10-15-16-7(2)13-14-11(16)17-10/h3-5H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQIBEHXBVLKRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.